molecular formula C10H14N2O2 B048293 4-(Boc-amino)pyridine CAS No. 98400-69-2

4-(Boc-amino)pyridine

Cat. No.: B048293
CAS No.: 98400-69-2
M. Wt: 194.23 g/mol
InChI Key: DRZYCRFOGWMEES-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mechanism of Action

Target of Action

4-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . It is commonly used as a starting reagent and intermediate in the chemical and pharmaceutical industries . The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is stable and can be stored at room temperature .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures in the chemical and pharmaceutical industries .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM cross-coupling reaction, in which this compound participates, requires mild reaction conditions . Additionally, the compound is stable and can be stored at room temperature , indicating its good stability under normal environmental conditions.

Preparation Methods

The synthesis of 4-(Boc-amino)pyridine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

4-(Boc-amino)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids for deprotection, oxidizing agents like KMnO4, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and pyridine derivatives.

Comparison with Similar Compounds

4-(Boc-amino)pyridine can be compared with other Boc-protected amines, such as 4-(Boc-amino)piperidine and 3-amino-4-(Boc-amino)pyridine. These compounds share similar protective groups but differ in their core structures and reactivity. For example:

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYCRFOGWMEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433755
Record name 4-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98400-69-2
Record name 4-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Boc-amino)pyridine interesting for building coordination polymers?

A1: this compound is a versatile ligand for constructing coordination polymers due to its ability to coordinate to metal ions through both the pyridine nitrogen and the carbonyl oxygen of the Boc group. This can lead to diverse structural motifs and interesting material properties. For example, in the study by [], researchers reacted this compound with nickel thiocyanate (Ni(NCS)2) to create a novel coordination polymer.

Q2: What is significant about the coordination polymer formed with nickel thiocyanate and this compound in the study?

A2: The resulting coordination polymer, Ni(NCS)2(this compound)2·MeCN (1-MeCN), exhibits several intriguing properties []. Firstly, it demonstrates reversible solvent removal. The acetonitrile (MeCN) molecules trapped within the structure's channels can be removed, leading to the formation of the ansolvate form (1). Remarkably, this process is topotactic, meaning the structural framework remains intact, and the original structure can be recovered upon reintroducing the solvent. This reversible solvent behavior suggests potential applications in areas like gas storage or sensing.

Q3: How does the structure of the nickel thiocyanate and this compound coordination polymer influence its magnetic properties?

A3: The crystal structure of 1-MeCN reveals chains of Ni(II) cations linked by the bridging thiocyanate ligands []. This arrangement facilitates ferromagnetic exchange interactions between the Ni(II) spins within the chains. Researchers used Density Matrix Renormalization Group (DMRG) calculations to model the magnetic susceptibility and specific heat of this system, considering it as a quantum Heisenberg chain of S = 1 spins with zero-field splitting. The experimental data aligns well with the theoretical predictions, highlighting the influence of the structural arrangement on the material's magnetic behavior.

Q4: Beyond coordination polymers, are there other research areas exploring this compound?

A4: Yes, researchers are also investigating the electronic structure and non-linear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine using Density Functional Theory (DFT) calculations [, ]. These studies provide insights into the molecule's electronic properties and its potential for applications in optoelectronic devices.

Q5: What other techniques are used to study this compound and its derivatives?

A5: Researchers utilize various computational methods like DFT to investigate the structure and spectroscopic properties of this compound []. These studies help in understanding the molecule's vibrational frequencies, electronic transitions, and other spectroscopic characteristics, which are crucial for its characterization and potential applications.

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